Hygromycin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Properties

Hygromycin A, a naturally occurring antibiotic produced by Streptomyces hygroscopicus, has been studied for its potential applications in treating various bacterial infections. However, its clinical use has been limited due to its potential toxicity in humans [].

One area of research focuses on its effectiveness against the bacteria Borrelia burgdorferi, the causative agent of Lyme disease. Studies have shown that Hygromycin A is selectively taken up by B. burgdorferi and disrupts its protein synthesis, leading to cell death [, ]. This selective action holds promise for treating Lyme disease as it minimizes the disruption of gut microbiota compared to broad-spectrum antibiotics [].

Research tool in molecular biology

Another significant application of Hygromycin A is its use as a selection marker in genetic engineering. It can be linked to genes of interest and introduced into cells. Cells that successfully take up the construct and express the gene can be selected by growing them in the presence of Hygromycin A. This allows scientists to identify and isolate cells containing the desired genetic modification [, ].

Future Directions

Recent research suggests that Hygromycin A might be effective in treating livestock infections caused by Treponema hyodysenteriae, a spirochete bacterium responsible for swine dysentery []. Further studies are needed to evaluate its safety and efficacy for this specific application.

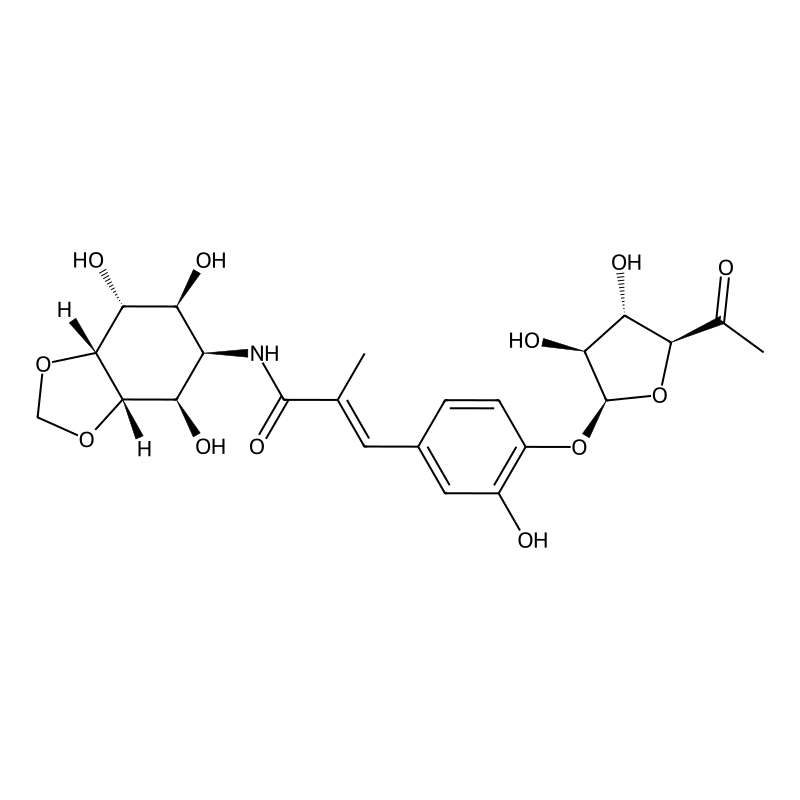

Hygromycin A is a natural antibiotic compound produced by the bacterium Streptomyces hygroscopicus. Its structure is characterized by a furanoside moiety and exhibits significant antibacterial and antitreponemal activities. Hygromycin A functions primarily as an inhibitor of bacterial ribosomal peptidyl transferase, effectively blocking protein synthesis in susceptible organisms. This mechanism of action distinguishes it from other antibiotics, allowing it to bind strongly to ribosomes and inhibit their function more potently than some other antibiotics such as chloramphenicol .

- Hygromycin A is considered toxic and should only be handled by trained professionals in a laboratory setting [].

- Specific data on its toxicity levels is limited in publicly available scientific sources.

- Standard laboratory safety protocols for handling potentially toxic compounds should be followed when working with Hygromycin A.

Please Note:

- This analysis is based on publicly available scientific research and excludes any potential applications outside of scientific research.

- Further research is ongoing to explore the full potential and safety profile of Hygromycin A.

- Decarboxylation Condensation: This reaction generates the 3,4-dihydroxy-α-methylcinnamic acid moiety, a critical component of Hygromycin A.

- Incorporation of Chorismic Acid: The 4-hydroxybenzoic acid moiety is derived directly from chorismic acid, indicating a specific biosynthetic route that contributes to its unique structure .

- Oxidation Steps: The final step in the biosynthesis involves the oxidation of C-5''-dihydrohygromycin A, which is linked to proton gradient-dependent efflux mechanisms .

Hygromycin A exhibits a range of biological activities:

- Antibacterial Activity: It is particularly effective against Gram-positive bacteria and some Gram-negative strains. Its action as a ribosomal inhibitor makes it more effective than many traditional antibiotics .

- Immunosuppressant Properties: Studies have indicated that Hygromycin A may possess immunosuppressant activity, affecting lymphocyte reactions without directly suppressing lymphocyte proliferation .

- Potential

The synthesis of Hygromycin A can be approached through various methods:

- Total Synthesis: Several total synthesis strategies have been developed, involving complex multi-step processes. One notable method includes prolonged heating of D-arabinose, followed by protecting group strategies and oxidation reactions .

- Biosynthetic Manipulation: Advances in genetic engineering allow for the manipulation of the biosynthetic gene cluster in Streptomyces hygroscopicus, enabling the production of Hygromycin A analogs with potentially enhanced properties .

Hygromycin A has several important applications:

- Antibiotic Use: It is used in research and clinical settings for its antibacterial properties.

- Molecular Biology: Hygromycin A is commonly utilized as a selection agent in molecular cloning and transfection protocols due to its ability to inhibit protein synthesis in eukaryotic cells .

- Research Tool: Its unique mechanism allows researchers to study ribosomal function and antibiotic resistance mechanisms.

Interaction studies have revealed that Hygromycin A binds closely to ribosomal sites shared with other antibiotics like chloramphenicol and lincomycin. This suggests overlapping binding sites but distinct mechanisms of action. The binding affinity of Hygromycin A is significantly higher than that of chloramphenicol, indicating its potential as a more effective therapeutic agent against resistant bacterial strains .

Hygromycin A shares structural and functional similarities with several other antibiotics. Below is a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Chloramphenicol | Inhibits peptide bond formation | Broad-spectrum but less potent than Hygromycin A |

| Streptomycin | Inhibits protein synthesis via misreading | Aminoglycoside; more toxic to eukaryotic cells |

| Gentamicin | Disrupts protein synthesis | Effective against Gram-negative bacteria |

| Erythromycin | Inhibits translocation on ribosomes | Macrolide; different binding site compared to Hygromycin A |

Hygromycin A's unique mechanism as a ribosomal peptidyl transferase inhibitor sets it apart from these compounds, offering distinct therapeutic advantages in treating bacterial infections resistant to conventional antibiotics.

Molecular Formula and Stereochemistry

Hygromycin A possesses the molecular formula C₂₃H₂₉NO₁₂ with a molecular weight of 511.48 daltons [1] [2] [3]. The compound exhibits a complex stereochemical architecture comprising multiple chiral centers distributed across its three distinct structural moieties [4] [5]. The absolute stereochemistry has been definitively established through comprehensive nuclear magnetic resonance studies and X-ray crystallographic analysis [6] [5] [7].

The aminocyclitol core contains several stereocenters with the configuration designated as 2L-2-amino-2-deoxy-4,5-O-methylene-neo-inositol [4] [8]. This moiety adopts a chair-like conformation that provides conformational stability to the overall molecular structure [7] [9]. The stereochemical assignment was confirmed through nuclear Overhauser effect experiments and carbon-13 nuclear magnetic resonance spectroscopy [7] [10].

The cinnamic acid moiety exhibits E-configuration across its double bond, as established through nuclear magnetic resonance analysis [7] [10]. The trans-configuration contributes to the extended conjugation system responsible for the compound's characteristic ultraviolet absorption properties [2] [11]. The α-methyl substituent on the cinnamic acid adopts a specific stereochemical orientation that is critical for biological activity [12] [13].

The fucofuranose sugar component possesses an unusual cis β-D-arabino-hexofuranoside configuration [14] [7]. This stereochemical arrangement is relatively uncommon among natural products and was determined through advanced carbon-13 nuclear magnetic resonance techniques [14] [7]. The 6-deoxy-5-keto-D-arabino-hexofuranose structure contains a ketone functionality at the C-5 position, which contributes to the compound's distinct chemical properties [4] [8].

Functional Groups and Reactivity

The structural complexity of hygromycin A is exemplified by its diverse array of functional groups distributed across three interconnected moieties [4] [5]. The aminocyclitol core features multiple hydroxyl groups that participate in extensive intramolecular hydrogen bonding networks [6] [5]. These hydroxyl groups exhibit typical alcohol reactivity, being susceptible to esterification and etherification reactions under appropriate conditions [15] [16].

The secondary amine within the aminocyclitol moiety demonstrates nucleophilic character and readily forms hydrogen bonds with surrounding molecular environments [6] [5]. This amino group exhibits a pKa value of approximately 8.9, indicating its ionization behavior under physiological conditions [2] [17]. The amine functionality is susceptible to acylation reactions and can participate in various derivatization procedures [13] [18].

A distinctive structural feature is the methylene bridge connecting the C-4 and C-5 positions of the aminocyclitol ring [4] [7]. This acetal linkage, formed through the incorporation of a methylene group derived from S-adenosylmethionine, provides significant conformational rigidity to the aminocyclitol core [4] [7]. The methylene bridge exhibits remarkable stability under physiological conditions but can be cleaved under strongly acidic conditions [7] [16].

The cinnamic acid moiety contains an amide carbonyl group that links this segment to the aminocyclitol core [4] [5]. This amide bond demonstrates typical stability under physiological conditions but can undergo hydrolysis under extreme pH conditions [16] [19]. The aromatic system bears phenolic hydroxyl groups that exhibit acidic character and can form phenolate anions under basic conditions [2] [17].

The α,β-unsaturated system within the cinnamic acid moiety creates an extended conjugated network responsible for the compound's characteristic ultraviolet absorption at 218 and 274 nanometers [2] [11]. This conjugated system demonstrates stability toward photodegradation and maintains its E-configuration under normal storage conditions [15] [16].

The fucofuranose sugar component incorporates a ketone carbonyl at the C-5 position, which exhibits electrophilic character typical of ketone functionalities [4] [8]. This ketone group is relatively stable and does not readily undergo enolization due to steric constraints within the furanose ring system [8] [16]. The sugar moiety also contains multiple hydroxyl groups that contribute to the compound's overall hydrophilic character [2] [11].

The glycosidic linkage connecting the fucofuranose sugar to the aromatic system demonstrates acid-labile character typical of glycosidic bonds [20] [16]. Under physiological conditions, this linkage remains stable, but it can be cleaved by specific glycosidases or under acidic conditions [16] [19].

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of hygromycin A through both proton and carbon-13 analyses [21] [7]. Proton nuclear magnetic resonance spectra recorded in deuterium oxide reveal distinct chemical shift patterns for each structural moiety [7] [22]. The aminocyclitol protons appear in the range of 3.2 to 4.2 parts per million, while aromatic protons from the cinnamic acid moiety resonate between 6.5 and 7.4 parts per million [7] [22].

The characteristic vinyl proton of the cinnamic acid double bond appears at approximately 7.3 parts per million, confirming the E-configuration of the alkene [7] [10]. The α-methyl group adjacent to the double bond exhibits a distinctive chemical shift at 2.1 parts per million [7] [22]. Nuclear Overhauser effect experiments have confirmed the spatial relationships between these protons and established the trans-configuration of the cinnamic acid moiety [7] [10].

Carbon-13 nuclear magnetic resonance spectroscopy has provided detailed information about the carbon framework connectivity [21] [7]. The carbonyl carbon of the amide linkage appears in the range of 170 to 180 parts per million, while aromatic carbons from the cinnamic acid moiety resonate between 110 and 160 parts per million [7] [22]. The aminocyclitol carbons exhibit chemical shifts in the range of 50 to 80 parts per million, with the distinctive methylene bridge carbon appearing at 96.2 parts per million [4] [7].

Mass spectrometry analysis has confirmed the molecular weight and provided fragmentation patterns consistent with the proposed three-moiety structure [20] [23]. Electrospray ionization mass spectrometry generates a molecular ion peak at mass-to-charge ratio 512.17, corresponding to the protonated molecular ion [20] [23]. The fragmentation pattern reveals characteristic losses corresponding to each structural moiety, supporting the proposed connectivity [20] [23].

Infrared spectroscopy has identified key functional groups through characteristic absorption bands [24] [25]. The carbonyl stretch appears in the range of 1650 to 1700 wavenumbers, while hydroxyl stretches are observed between 3200 and 3600 wavenumbers [24] [25]. The amide nitrogen-hydrogen stretch appears between 3300 and 3500 wavenumbers, and aromatic carbon-carbon stretches are evident between 1500 and 1600 wavenumbers [24] [25].

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 218 and 274 nanometers, corresponding to the extended conjugation system within the cinnamic acid moiety [2] [11]. These absorption bands are consistent with the presence of a substituted cinnamic acid chromophore and confirm the extended conjugation across the aromatic system and adjacent double bond [2] [11].

Optical rotation measurements have established the absolute stereochemistry of the compound, with a specific rotation of -126 degrees (c = 1.0, water) at 589 nanometers and 25 degrees Celsius [2] [17]. This levorotatory character confirms the absolute configuration of the multiple chiral centers within the molecule [2] [9].

Circular dichroism spectroscopy has provided additional stereochemical information through the observation of Cotton effects [7] [26]. A negative Cotton effect at 274 nanometers and a positive Cotton effect at 218 nanometers provide information about the electronic transitions and chromophore environment within the cinnamic acid moiety [7] [26].